Pavine Alkaloide

Pavine alkaloids are a class of natural products derived from the plant *Pavetta macrophylla* and related species within the family Rubiaceae. These alkaloids exhibit significant pharmacological properties, particularly in the areas of neuropharmacology and immunology. Structurally diverse, pavine alkaloids often contain complex heterocyclic rings, which contribute to their unique biological activities. Research has shown that these compounds can modulate various signaling pathways, making them potential leads for drug discovery. Notable examples include their analgesic and anti-inflammatory effects, as well as their ability to affect neurotransmitter release. Studies are ongoing to explore the full range of biological actions and therapeutic potentials of pavine alkaloids, making this an exciting area in natural product chemistry.

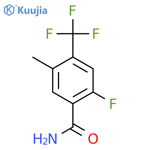

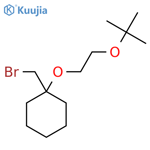

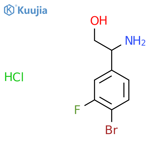

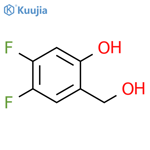

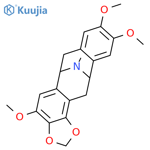

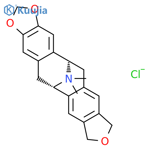

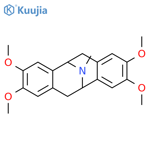

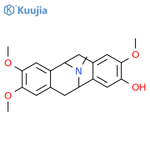

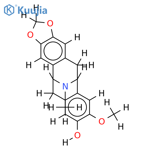

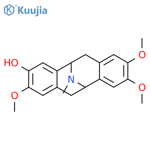

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

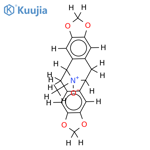

|

Benzo[5,6]cycloocta[1,2-e]-1,3-benzodioxol-6,12-imine,6,7,12,13-tetrahydro-4,9,10-trimethoxy-14-methyl-, (6S)- | 142735-70-4 | C21H23NO5 |

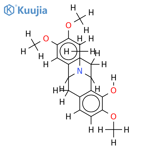

|

Californidine | 18830-99-4 | C20H20NO4 |

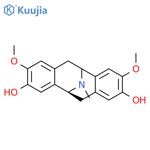

|

(-)-Argemonine | 6901-16-2 | C21H25NO4 |

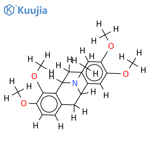

|

2,8,9-trimethoxy-13-methyl-5,6,11,12-tetrahydro-5,11-epiminodibenzo[a,e][8]annulen-3-ol | 5876-16-4 | C20H23NO4 |

|

N-Oxide-(-)-Eschscholtzine | 106449-14-3 | C19H17NO5 |

|

(+-)-Platycerin | 18826-68-1 | C20H23NO4 |

|

(-)-bisnorargemonine | 6808-63-5 | C19H21NO4 |

|

2,3,9,10-tetramethoxy-13-methyl-5,6,11,12-tetrahydro-5,11-epiazano-dibenzo[a,e]cyclooctene | 55700-20-4 | C21H25NO4 |

|

(+)-isocaryachine | 54169-70-9 | C19H19NO4 |

|

(()-Norargemonine | 5876-37-9 | C20H23NO4 |

Verwandte Literatur

-

Kaitie A. Giffin,Ilia Korobkov,R. Tom Baker Dalton Trans., 2015,44, 19587-19596

-

Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286

-

Youngae Jung,Yun Gyong Ahn,Ho Kyoung Kim,Byeong Cheol Moon,A Yeong Lee,Do Hyun Ryu Analyst, 2011,136, 4222-4231

-

4. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206

-

5. Book reviews

Empfohlene Lieferanten

-

Nanjing jingzhu bio-technology Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Changzhou Guanjia Chemical Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Shanghai Aoguang Biotechnology Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Tiancheng Chemical (Jiangsu) Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Wuhan Comings Biotechnology Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte